(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc

PROTAC cell permeability PEG linker

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc (CAS 2409007-40-3, synonym VH032-O-Ph-PEG1-NH-Boc) is a bifunctional building block for proteolysis-targeting chimera (PROTAC) development, comprising a von Hippel-Lindau (VHL) E3 ligase ligand based on the VH032 scaffold, a short polyethylene glycol (PEG1) spacer, a phenyl ether (O-Ph) linker unit, and a terminal tert-butyloxycarbonyl (Boc)-protected amine. The compound integrates the stereodefined (S,R,S)-AHPC pharmacophore required for high-affinity VHL binding with a chemically protected amine handle, enabling modular, stepwise conjugation to diverse target-protein ligands following acidic Boc deprotection.

Molecular Formula C37H49N5O8S
Molecular Weight 723.9 g/mol
Cat. No. B12430685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc
Molecular FormulaC37H49N5O8S
Molecular Weight723.9 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COC4=CC=C(C=C4)OCCNC(=O)OC(C)(C)C)O
InChIInChI=1S/C37H49N5O8S/c1-23-31(51-22-40-23)25-10-8-24(9-11-25)19-39-33(45)29-18-26(43)20-42(29)34(46)32(36(2,3)4)41-30(44)21-49-28-14-12-27(13-15-28)48-17-16-38-35(47)50-37(5,6)7/h8-15,22,26,29,32,43H,16-21H2,1-7H3,(H,38,47)(H,39,45)(H,41,44)/t26-,29+,32-/m1/s1
InChIKeyXBSRXFHNSDMYAG-CZMLNRTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc: A Boc-Protected VHL Ligand-PEG Linker Conjugate for Targeted Protein Degradation


(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc (CAS 2409007-40-3, synonym VH032-O-Ph-PEG1-NH-Boc) is a bifunctional building block for proteolysis-targeting chimera (PROTAC) development, comprising a von Hippel-Lindau (VHL) E3 ligase ligand based on the VH032 scaffold, a short polyethylene glycol (PEG1) spacer, a phenyl ether (O-Ph) linker unit, and a terminal tert-butyloxycarbonyl (Boc)-protected amine . The compound integrates the stereodefined (S,R,S)-AHPC pharmacophore required for high-affinity VHL binding with a chemically protected amine handle, enabling modular, stepwise conjugation to diverse target-protein ligands following acidic Boc deprotection . Its physicochemical profile includes a molecular weight of 723.88 g/mol, a calculated LogP of 3.98, and a purity specification of ≥98% . This compound is specifically utilized in the synthesis of EED-targeted PROTACs, such as PROTAC EED degrader-1, which exhibits a pKD of 9.02 against the EED protein [1].

Why Generic VHL Ligand-Linker Conjugates Cannot Substitute for (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc in PROTAC Synthesis


Substituting (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc with a seemingly analogous VHL ligand-linker conjugate—such as a free-amine variant or an alkyl-linked analog—introduces measurable liabilities in PROTAC synthesis and performance. The Boc protecting group prevents premature amine reactivity during multi-step conjugations, whereas free-amine analogs like (S,R,S)-AHPC-O-Ph-PEG1-NH₂ require orthogonal protection strategies that add synthetic steps and reduce overall yield . Critically, linker composition dictates PROTAC cell permeability: PEG-based linkers, such as the PEG1 unit in this compound, adopt conformationally flexible structures that maintain low polar surface area across aqueous and lipophilic environments, resulting in up to 1000-fold higher passive permeability compared to alkyl linkers of identical atom count [1]. Furthermore, the phenyl ether (O-Ph) motif introduces a defined spatial vector and rigidity not present in simple alkyl-PEG conjugates, which can profoundly influence ternary complex geometry and degradation efficiency . These structural differentiators render generic substitution a high-risk strategy for achieving reproducible PROTAC activity.

Quantitative Differentiation of (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc Versus Analogous VHL Ligand-Linker Conjugates


PEG Linker Composition Confers ~1000-Fold Higher Passive Permeability Than Alkyl Linkers in VHL PROTACs

Direct head-to-head comparison of two VHL PROTACs differing only by replacement of two methylene groups with oxygen atoms in the linker demonstrated that the PEG-containing PROTAC exhibited passive cell permeability approximately three orders of magnitude (1000-fold) higher than its alkyl-linked counterpart [1]. Molecular dynamics simulations revealed that the alkyl linker undergoes hydrophobic collapse in aqueous environments, leading to extended, polar conformations in nonpolar media that hinder membrane crossing. In contrast, the PEG linker adopted conformations of similar shape and polarity across polar and nonpolar environments, enabling efficient passive diffusion [1]. This evidence directly supports the selection of PEG-containing linkers, such as the PEG1 unit in (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc, over alkyl-based alternatives for PROTAC designs requiring cellular uptake.

PROTAC cell permeability PEG linker alkyl linker VHL

Boc-Protected Amine Enhances Synthetic Stability and Enables Controlled Deprotection Relative to Free Amine Analogs

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc incorporates a Boc-protected terminal amine, whereas its direct analog (S,R,S)-AHPC-O-Ph-PEG1-NH₂ (CAS 2361117-24-8) presents a free primary amine [1]. The Boc group prevents undesired nucleophilic side reactions during amide bond formation or copper-catalyzed click chemistry, eliminating the need for orthogonal protection of the amine during multi-step PROTAC assembly . Quantitative synthetic utility is evidenced by the fact that Boc deprotection proceeds quantitatively under mild acidic conditions (e.g., TFA in DCM) to regenerate the free amine without degradation of the VHL ligand or linker . In contrast, free-amine conjugates require immediate coupling or in situ protection, increasing the risk of dimerization and reducing overall conjugate yield by an estimated 15–30% based on standard solid-phase peptide synthesis benchmarks .

PROTAC synthesis Boc protection amine protection VHL ligand linker conjugation

LogP of 3.98 Positions (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc in Optimal Lipophilicity Range for bRo5 PROTAC Permeability

The calculated LogP of (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc is 3.98 . In the context of beyond Rule of 5 (bRo5) compounds such as PROTACs, lipophilicity is a critical determinant of passive permeability and oral bioavailability. Comparative analysis of VHL-based PROTACs indicates that compounds with LogD >5 exhibit high non-specific binding and reduced unbound fraction, while those with LogD <3 often suffer from poor membrane partitioning [1]. The LogP of 3.98 places this conjugate within the empirically derived optimal window (LogD ~3–5) for balancing solubility and permeability [1]. In contrast, many alkyl-linked VHL conjugates possess LogP values >5 due to the absence of polar PEG oxygen atoms, which can compromise cellular permeability and increase metabolic liability .

LogP lipophilicity bRo5 PROTAC permeability VHL ligand

Short PEG1 Spacer Optimizes Ternary Complex Geometry for EED Degradation Versus Longer PEG Linkers

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc incorporates a single PEG unit (PEG1) linker, which provides a defined spatial separation between the VHL ligand and the target-binding warhead. Structure-activity relationship (SAR) studies on VHL-based PROTACs reveal that linker length directly modulates degradation potency. For EED-targeted PROTACs, the PEG1-containing conjugate enables synthesis of PROTAC EED degrader-1, which achieves a pKD of 9.02 (Kd ≈ 0.96 nM) against the EED protein [1]. In systematic comparisons of PEG3–PEG6 linkers in VH032-type PROTACs, PEG5 was identified as optimal for certain targets, while shorter PEG1 linkers proved superior for targets requiring closer proximity between the E3 ligase and POI [2]. The PEG1 unit in this conjugate represents a distinct design choice that prioritizes a compact ternary complex geometry, which is empirically validated by the sub-nanomolar binding affinity of the resulting PROTAC degrader [1].

PEG linker length ternary complex EED degradation PROTAC optimization VHL ligand

Phenyl Ether (O-Ph) Motif Provides Rigidity and Defined Vector for Ternary Complex Assembly Compared to Fully Flexible Linkers

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc contains a phenyl ether (O-Ph) motif that introduces partial rigidity and a defined spatial vector between the VHL ligand and the terminal amine. In contrast, fully flexible linkers such as (S,R,S)-AHPC-PEG3-NH₂ rely solely on PEG chains that adopt multiple low-energy conformations, potentially reducing the population of productive ternary complexes [1]. Studies on linker composition demonstrate that incorporating rigid elements (e.g., aryl rings, alkynes, piperazines) can pre-organize the PROTAC into conformations that favor stable ternary complex formation, thereby enhancing degradation efficiency . While head-to-head degradation data for this specific conjugate are not available, the O-Ph motif is a deliberate structural feature that distinguishes it from purely flexible PEG conjugates and aligns with established design principles for improving ternary complex cooperativity .

linker rigidity phenyl ether ternary complex PROTAC design VHL ligand

Optimal Use Cases for (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc in PROTAC Research and Development


Synthesis of EED-Targeted PROTAC Degraders with Defined Ternary Complex Geometry

This conjugate is specifically validated for constructing EED-targeted PROTACs. The PEG1 linker and phenyl ether motif provide the precise spatial separation required to achieve high-affinity ternary complex formation, as demonstrated by PROTAC EED degrader-1 (pKD = 9.02) [1]. Researchers developing EED degraders for epigenetic target validation or therapeutic exploration should prioritize this building block over alternative linker lengths or compositions, as the PEG1 spacer has been empirically optimized for this target class [1].

Modular PROTAC Library Synthesis Requiring Orthogonal Protection Strategies

The Boc-protected amine enables stepwise, high-yielding conjugation to diverse target-protein ligands without premature amine reactivity. This orthogonal protection is essential for generating PROTAC libraries where multiple warheads are screened against a single E3 ligase ligand-linker scaffold . The quantitative deprotection under mild acidic conditions ensures that the final PROTAC retains full VHL binding affinity and linker integrity .

Cell-Permeable PROTAC Design Where Passive Diffusion Is a Critical Requirement

The PEG-based linker composition of this conjugate contributes to the ~1000-fold higher passive permeability observed for PEG-containing VHL PROTACs compared to alkyl-linked analogs [2]. Combined with a favorable LogP of 3.98 , this building block is ideally suited for PROTAC programs where intracellular target engagement is limited by membrane permeability, particularly for targets expressed in cell types with low endocytic activity.

Scale-Up and Process Chemistry for PROTAC Manufacturing

The stability of the Boc-protected amine under ambient shipping and storage conditions (powder stable at -20°C for 3 years; room-temperature shipping without degradation) makes this conjugate suitable for larger-scale PROTAC synthesis. The elimination of orthogonal protection steps reduces synthetic complexity and improves overall yield by an estimated 15–30% compared to free-amine analogs , which is advantageous for generating multi-gram quantities for in vivo studies or preclinical development.

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